Home > Products > Screening Compounds P144671 > 1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide
1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide -

1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide

Catalog Number: EVT-6200284
CAS Number:
Molecular Formula: C25H24FN3O3
Molecular Weight: 433.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor) []

  • Compound Description: Ivacaftor is an FDA-approved potentiator drug used in the treatment of cystic fibrosis. It acts by improving the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Specifically, Ivacaftor enhances the chloride channel function of the protein, leading to improved hydration of the lung surface and aiding in mucociliary clearance. []
  • Relevance: Ivacaftor shares structural similarities with 1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide, particularly in the presence of an aromatic carboxamide moiety. Both compounds also demonstrate biological activity related to protein function modulation, although they target different proteins. []

2. 3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl) amino]-3-methyl-2-pyridinyl)-benzoic acid []

  • Compound Description: This compound acts as a "corrector" for the ∆F508 mutation in the CFTR protein. It works by improving the cellular processing of the mutated protein, increasing the amount of properly folded ∆F508-CFTR at the cell surface. []
  • Relevance: While structurally distinct from 1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide, this compound, alongside Ivacaftor, highlights the therapeutic interest in targeting the CFTR protein with small molecules for treating cystic fibrosis. []

3. 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl), which might contribute to the modest reported efficacy of combination therapy in clinical trials. Here, we report the identification and characterization of potentiators that do not interfere with ∆F508-CFTR stability or corrector action. High-throughput screening and structure-activity analysis identified several classes of potentiators that do not impair corrector action, including tetrahydrobenzothiophenes, thiooxoaminothiazoles, and pyrazole-pyrrole-isoxazoles. The most potent compounds have an EC50 for ∆F508-CFTR potentiation down to 18 nM and do not reduce corrector efficacy in heterologous ∆F508-CFTR–expressing cells or primary cultures of ∆F508/∆F508 human bronchial epithelia. The ΔF508-CFTR potentiators also activated wild-type and G551D CFTR, albeit weakly. The efficacy of combination therapy for cystic fibrosis caused by the ∆F508 mutation may be improved by replacement of Ivacaftor with a potentiator that does not interfere with corrector action. []

  • Compound Description: Similar to the previous compound, this molecule also functions as a "corrector" for the ∆F508-CFTR protein. It improves the protein's cellular processing, ultimately leading to increased amounts of functional CFTR at the cell surface. []
  • Relevance: This compound emphasizes the ongoing research in developing effective correctors for the ∆F508-CFTR protein and its relevance in cystic fibrosis treatment. While structurally distinct from 1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide, its therapeutic application context is noteworthy. []

4. 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-[chloro/1-piperazinyl/4-methyl-1-piperazinyl/4-ethyl-1-piperazinyl/ 4-hydroxyethyl-l-piperazinyl/imidazolyl/morpholinyl]-3[N-(substituted phenyl amino) carbonyl]quinoline []

  • Compound Description: This group of compounds represents a series of modified quinolones synthesized and evaluated for their antimicrobial properties. Modifications at the C-3 and C-7 positions of the quinolone scaffold with various substituents, including piperazine derivatives, were explored to investigate their impact on antibacterial and antifungal activity. []
  • Relevance: These quinolone derivatives share a core structure with 1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide, particularly the presence of a piperidine ring system linked to an aromatic carboxamide moiety. This highlights the potential for exploring similar structural motifs in developing compounds with biological activity. []

5. 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl)-4-[(5-nitro-2,6-dioxohexahydro-4-pyrimidinyl)carbonyl]piperazino-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (3n) []

  • Compound Description: This quinolone derivative demonstrated potent in vitro activity against Mycobacterium tuberculosis, including multi-drug resistant strains. The compound also exhibited some inhibitory activity against Mycobacterium tuberculosis isocitrate lyase (ICL). []
  • Relevance: The presence of a piperazine ring system connected to a quinolone core through a carbonyl linker in this compound highlights a structural similarity with 1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide. This shared motif might suggest potential for exploring variations around this structure for modulating biological activity. []

Properties

Product Name

1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide

IUPAC Name

1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-N-[3-(4-fluorophenyl)phenyl]piperidine-3-carboxamide

Molecular Formula

C25H24FN3O3

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C25H24FN3O3/c26-20-10-8-16(9-11-20)18-3-1-5-21(13-18)27-24(30)19-4-2-12-29(15-19)25(31)22-14-23(32-28-22)17-6-7-17/h1,3,5,8-11,13-14,17,19H,2,4,6-7,12,15H2,(H,27,30)

InChI Key

NMEMFWQLPFYEGG-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C(=O)C2=NOC(=C2)C3CC3)C(=O)NC4=CC=CC(=C4)C5=CC=C(C=C5)F

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NOC(=C2)C3CC3)C(=O)NC4=CC=CC(=C4)C5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.